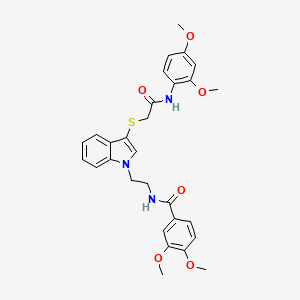

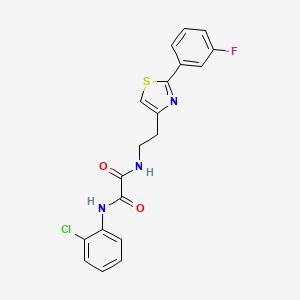

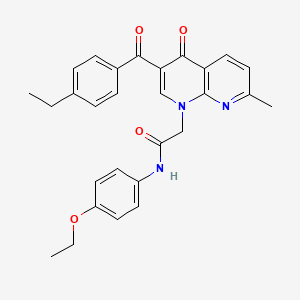

![molecular formula C13H14ClN3O B2603315 6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline CAS No. 2202037-14-5](/img/structure/B2603315.png)

6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

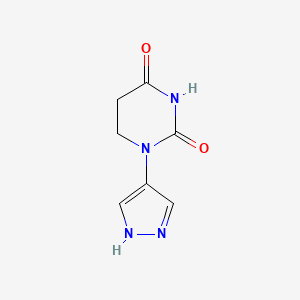

“6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline” is a chemical compound that contains a quinazoline ring, which is a type of nitrogen-containing heterocycle . The compound also contains a pyrrolidine ring, another type of nitrogen-containing heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds like “6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthesis process also includes the functionalization of preformed pyrrolidine rings .

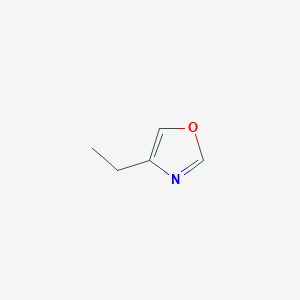

Molecular Structure Analysis

The molecular structure of “6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline” is characterized by the presence of a quinazoline ring and a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Chemical Reactions Analysis

The chemical reactions involving “6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline” are likely to be influenced by the properties of the substituents and their presence and position on the quinazoline and pyrrolidine rings .

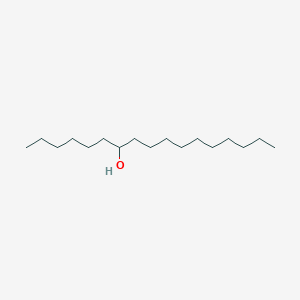

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline” would depend on the properties of the substituents and their presence and position on the quinazoline and pyrrolidine rings .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives, including “6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline”, have shown potential as anticancer agents . For example, erlotinib and gefitinib, both quinazoline derivatives, are used for the treatment of lung and pancreatic cancers .

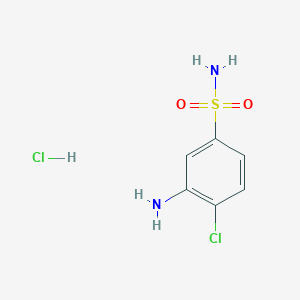

Antibacterial Activity

Quinazoline derivatives have also demonstrated antibacterial properties . This makes them potential candidates for the development of new antibiotics, especially in the face of increasing bacterial resistance to existing treatments .

Antifungal Activity

In addition to their antibacterial properties, quinazoline derivatives have also shown antifungal activity . This could make them useful in the treatment of various fungal infections .

Anti-Inflammatory Activity

Quinazoline derivatives have been found to possess anti-inflammatory properties . This could potentially make them useful in the treatment of conditions characterized by inflammation .

Anticonvulsant Activity

Quinazoline derivatives have demonstrated anticonvulsant activity . This suggests that they could potentially be used in the treatment of conditions such as epilepsy .

Anti-Parkinsonism Activity

Some quinazoline derivatives have shown potential for the treatment of Parkinson’s disease . This is a neurodegenerative disorder characterized by the loss of dopamine-producing cells in the brain .

Antimalarial Activity

Quinazoline derivatives have also been found to have antimalarial activity . This could potentially make them useful in the treatment of malaria, a disease caused by Plasmodium parasites .

Antipsychotic Activity

Finally, some quinazoline derivatives have shown potential as antipsychotic agents . This suggests that they could potentially be used in the treatment of conditions such as schizophrenia .

Zukünftige Richtungen

The future directions in the research and development of “6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by a better understanding of the structure-activity relationship of these compounds .

Eigenschaften

IUPAC Name |

6-chloro-4-(1-methylpyrrolidin-3-yl)oxyquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O/c1-17-5-4-10(7-17)18-13-11-6-9(14)2-3-12(11)15-8-16-13/h2-3,6,8,10H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYIVSNNILXXRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)OC2=NC=NC3=C2C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2603237.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid](/img/structure/B2603238.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2603240.png)

![N~1~-(1,3-benzodioxol-5-ylmethyl)-2-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)acetamide](/img/structure/B2603242.png)

![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone](/img/structure/B2603244.png)

![N-(3-acetamidophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2603245.png)

![trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol](/img/structure/B2603252.png)